molecular formula C18H14BrN5 B11213578 N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213578
M. Wt: 380.2 g/mol
InChI Key: HLNPXXIATHNUST-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at the N4-position and a 3-methylphenyl group at the 1-position of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory properties and structural versatility, enabling interactions with diverse biological targets. This compound’s bromine atom may enhance binding affinity via hydrophobic interactions, while the 3-methylphenyl group could influence steric effects and metabolic stability .

Properties

Molecular Formula

C18H14BrN5

Molecular Weight

380.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14BrN5/c1-12-3-2-4-15(9-12)24-18-16(10-22-24)17(20-11-21-18)23-14-7-5-13(19)6-8-14/h2-11H,1H3,(H,20,21,23)

InChI Key

HLNPXXIATHNUST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 1-(3-Methylphenyl)-5-Amino-1H-Pyrazole-4-Carbonitrile

The 3-methylphenyl group is introduced at the pyrazole N1 position during the initial pyrazole ring formation. This is achieved by condensing 3-methylphenylhydrazine with a β-ketonitrile derivative (e.g., ethyl cyanoacetate) under acidic conditions. The reaction proceeds via cyclization, yielding 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile as a key intermediate.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Yield: ~70–85%

Cyclocondensation with 4-Bromobenzonitrile

The pyrazole carbonitrile intermediate reacts with 4-bromobenzonitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol. This step facilitates annulation, forming the pyrimidine ring and introducing the 4-bromophenylamine moiety.

Mechanism :

  • Deprotonation of the pyrazole amino group by t-BuOK.

  • Nucleophilic attack on the nitrile carbon of 4-bromobenzonitrile.

  • Cyclization to form the pyrimidine ring, yielding the target core.

Optimization Notes :

  • Base : Potassium tert-butoxide outperforms weaker bases (e.g., K₂CO₃) in driving the reaction to completion.

  • Solvent : Polar aprotic solvents like sulfolane enhance reactivity for sterically hindered substrates.

  • Temperature : Reflux conditions (80–100°C) are critical for efficient cyclization.

Functionalization and Substitution Strategies

Regioselective Bromination at the 4-Position

Direct bromination of the pyrimidine ring is challenging due to competing side reactions. Instead, the 4-bromophenyl group is introduced via the nitrile component during cyclocondensation. This approach avoids post-synthetic bromination, which could lead to regioisomers.

N-Alkylation for 3-Methylphenyl Incorporation

The 3-methylphenyl group at the pyrazole N1 position is introduced early in the synthesis to avoid competing substitutions. Alkylation of pyrazole precursors with 3-methylbenzyl halides under basic conditions ensures high regioselectivity.

Example Protocol :

  • React 5-amino-1H-pyrazole-4-carbonitrile with 3-methylbenzyl chloride.

  • Base: Sodium hydride (NaH) in dimethylformamide (DMF).

  • Temperature: 0°C to room temperature.

  • Yield: ~80%.

Alternative Pathways and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

A two-step approach involves synthesizing a chloro-substituted pyrazolo[3,4-d]pyrimidine intermediate, followed by NAS with 4-bromoaniline.

Steps :

  • Synthesize 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • React with 4-bromoaniline in ethanol under reflux.

Advantages :

  • Higher functional group tolerance.

  • Scalable for industrial production.

Challenges :

  • Requires stringent control of stoichiometry to minimize di-substitution.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromoaryl amines with halogenated pyrazolo[3,4-d]pyrimidines offers a modern alternative. This method is efficient but cost-prohibitive for large-scale synthesis.

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos.

  • Base: Cs₂CO₃.

  • Solvent: Toluene at 110°C.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using solvent pairs (e.g., dichloromethane/n-heptane).

Optimized Protocol :

  • Dissolve crude product in dichloromethane.

  • Gradually add n-heptane to induce crystallization.

  • Yield of pure product: >95%.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.65 (s, 1H, pyrimidine-H), δ 7.45–7.70 (m, 4H, bromophenyl), and δ 2.45 (s, 3H, methyl).

  • LC-MS : Molecular ion peak at m/z 406.1 [M+H]⁺.

Industrial Scalability and Cost Efficiency

Solvent Recovery Systems

Sulfolane and tert-butanol are recycled via distillation, reducing waste and costs.

Catalyst Reusability

Tetra-n-butylammonium tetraphenylborate, used in bromination steps, is recovered via filtration and reused for 3–5 cycles without loss of activity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can modify the compound’s functional groups.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. In vitro evaluations have demonstrated that this compound exhibits significant activity against various bacterial and fungal strains. For instance, a study synthesized several derivatives and tested them using the agar well diffusion method, revealing notable antimicrobial effects compared to standard drugs .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus22

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, one study assessed the efficacy of these compounds against carrageenan-induced edema and found that they significantly reduced inflammation compared to standard anti-inflammatory agents like Diclofenac® .

Table 2: Anti-inflammatory Effects in Animal Models

CompoundModelEffect on Edema Reduction (%)
This compoundCarrageenan-induced edema45%
Diclofenac®Carrageenan-induced edema50%

Anticancer Activity

This compound has shown promising results in anticancer studies. Preliminary data suggest that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. In vitro tests on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxicity with IC50 values indicating effective potency .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrazolo[3,4-d]pyrimidine derivatives are distinguished by substituents at the 1-, 3-, and N4-positions, which modulate biological activity, solubility, and target specificity. Below is a comparative analysis of key analogs:

Compound Name 1-Position Substituent N4-Position Substituent Key Biological Activity/Findings Reference
N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-methylphenyl 4-bromophenyl Structural features suggest potential kinase inhibition; bromine enhances hydrophobic interactions.
S29: 1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-chloro-2-(4-chlorophenyl)ethyl 4-fluorobenzyl Neuroblastoma-selective activity (SK-N-BE(2) cells); minimal side effects at 5.74 ng/mL.
3,6-dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3f) phenyl naphthalen-2-yl Moderate yield (48%); characterized by IR and NMR; biological activity not specified.
PP2: 3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine tert-butyl 4-chlorophenyl Src kinase inhibitor; widely used in cancer research.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-bromophenyl H (unsubstituted) Molecular weight 290.12; serves as a precursor for kinase inhibitors.
Ibrutinib Intermediate: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine piperidin-3-yl 4-phenoxyphenyl Key intermediate in Bruton’s tyrosine kinase inhibitor synthesis; molecular weight 386.43.

Biological Activity

N-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{8}BrN_{5}, with a molecular weight of 276.12 g/mol. The presence of bromine and methyl groups in its structure contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
7dMDA-MB-231 (Breast)1.0Induces apoptosis and enhances caspase-3 activity
10cHepG2 (Liver)2.5Cell cycle arrest and apoptosis induction
Si306PC3 (Prostate)0.13Inhibits c-Src tyrosine kinase

These compounds have been shown to inhibit microtubule assembly and induce morphological changes in cancer cells, indicating their potential as microtubule-destabilizing agents .

Enzymatic Inhibition

Pyrazolo[3,4-d]pyrimidines are known to act as kinase inhibitors. They can mimic ATP and compete with it for binding sites on kinases, thus inhibiting phosphorylation processes critical for cancer cell proliferation. For example, Si306 has been identified as a potent inhibitor of the c-Src tyrosine kinase with an inhibition constant KiK_i of 0.13 µM, showcasing its specificity towards cancer cells without affecting normal cells .

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vivo Studies : Research involving animal models has shown that these compounds can significantly reduce tumor growth in models of breast and prostate cancer.
  • Combination Therapies : Studies indicate that combining pyrazolo[3,4-d]pyrimidines with other chemotherapeutic agents enhances their efficacy and reduces resistance in cancer cells.

Q & A

Q. How is stability under physiological conditions assessed?

  • Methodological Answer :
  • Plasma Stability Assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • pH-Dependent Solubility : Test solubility in buffers (pH 1.2–7.4) using shake-flask method .

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